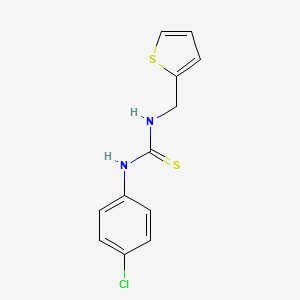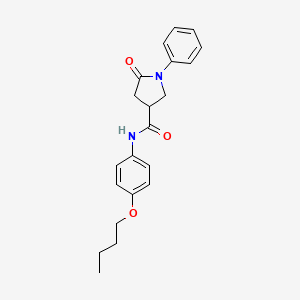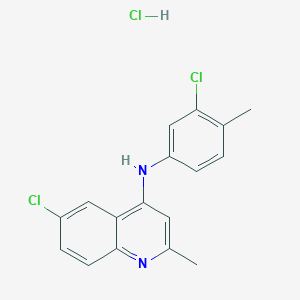
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as CTU, is a synthetic chemical compound that has been widely used in scientific research. CTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea involves its ability to bind to the active site of the enzymes acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to improve cognitive function and memory in animal models, and further research is needed to determine its potential as a therapeutic agent for this disease. Another area of interest is the development of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea derivatives with improved potency and selectivity for acetylcholinesterase and butyrylcholinesterase. These derivatives may have potential as therapeutic agents for a range of neurological and inflammatory disorders.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea is a synthetic chemical compound that has been widely used in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has potential as a therapeutic agent for a range of neurological and inflammatory disorders, and further research is needed to explore its potential in these areas.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea involves the reaction of 4-chlorobenzaldehyde with 2-thiophenemethylamine in the presence of thiourea. The reaction is carried out in ethanol and requires a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea in its pure form.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. N-(4-chlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the activity of the enzyme butyrylcholinesterase, which is involved in the metabolism of acetylcholine.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVVIEMRCRWEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)
![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)

![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)


![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)
![1-(4-fluorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4881406.png)
![1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)
![5-(4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881409.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)
![(1R*,5S*)-6-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B4881422.png)
![1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4881429.png)